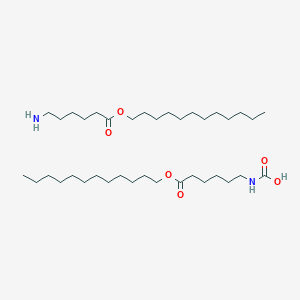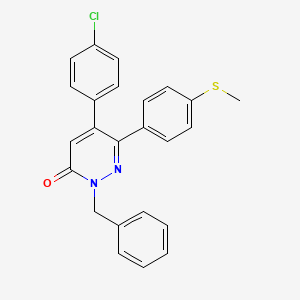
Carvotanacetone
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carvotanacetone can be achieved through various synthetic routes. One common method involves the conjugate addition of ethylzinc to 2-cyclohexen-1-one catalyzed by copper triflate combined with an azolium salt derived from (S)-leucinol . This reaction produces the corresponding (S)-adduct. Alternatively, using copper acetylacetonate in combination with the same ligand affords the ®-adduct as a major product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that similar catalytic processes and reaction conditions are employed on a larger scale to achieve efficient and cost-effective synthesis.
化学反应分析
Types of Reactions
Carvotanacetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Carvotanacetone has various scientific research applications:
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is employed in the synthesis of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Carvotanacetone involves its interaction with molecular targets and pathways. As an electrophile, it can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one: A simpler analog with similar reactivity but lacking the isopropyl and methyl substituents.
2-Methyl-2-cyclohexen-1-one: Another analog with a methyl group at the 2-position but without the isopropyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A related compound with an acetate ester functional group.
Uniqueness
The uniqueness of Carvotanacetone lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC 名称 |
(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1 |
InChI 键 |
WPGPCDVQHXOMQP-VIFPVBQESA-N |
SMILES |
CC1=CCC(CC1=O)C(C)C |
手性 SMILES |
CC1=CC[C@@H](CC1=O)C(C)C |
规范 SMILES |
CC1=CCC(CC1=O)C(C)C |
同义词 |
carvotanacetone |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine](/img/structure/B1241107.png)



![2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241112.png)
![5-bromo-2-hydroxy-N'-[(1E)-1-thien-2-ylethylidene]benzohydrazide](/img/structure/B1241113.png)


![7-[(3S)-3-(aminomethyl)-3-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241120.png)

![4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide](/img/structure/B1241123.png)

